5-Cyanoquinazoline

Descripción general

Descripción

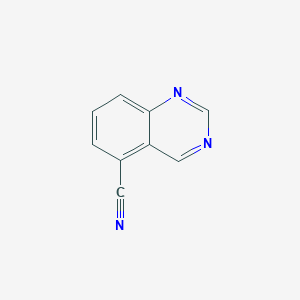

5-Cyanoquinazoline is an organic compound with the molecular formula C9H5N3 It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanoquinazoline typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid with formamide, followed by dehydration to form the quinazoline ring

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyanoquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Cyanoquinazoline derivatives have been studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Case Study: Anticancer Activity

A study conducted by Cao et al. synthesized a series of 4-substituted quinazoline derivatives, including this compound, which were tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast adenocarcinoma). The results indicated significant antiproliferative effects with IC50 values ranging from 1.58 to 4.68 μM for various derivatives, highlighting the potential of this compound in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. These reactions allow for the functionalization of quinazoline derivatives to create diverse compounds with potential pharmaceutical applications.

Table: Cross-Coupling Reactions Using this compound Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, DMF, heated conditions | 70-90% |

| Stille Coupling | Pd(PPh₃)₄ catalyst in DMF at elevated temperatures | 60-80% |

These reactions enable the creation of polysubstituted quinazolines, which can act as inhibitors for various biological targets .

Materials Science

In addition to its biological applications, this compound has been explored for its properties in materials science. It has been utilized in the development of luminescent materials and organic light-emitting diodes (OLEDs).

Applications in Luminescent Materials

Research indicates that this compound derivatives can be used as fluorophores due to their favorable photophysical properties. They have shown potential as pH sensors and imaging agents in biological systems .

Mecanismo De Acción

The mechanism of action of 5-Cyanoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Cyanoquinazoline

- 2-Arylquinazoline

- Quinazolin-4-one

Uniqueness

5-Cyanoquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Actividad Biológica

5-Cyanoquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinazoline Derivatives

Quinazolines are heterocyclic compounds that have been extensively studied for their pharmacological properties. Variants such as this compound exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural diversity of quinazoline derivatives enables the design of novel compounds with enhanced bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound and its derivatives possess significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines. A notable study reported that compounds derived from 2,4-diaminoquinazolines exhibited IC50 values ranging from 1.47 to 4.68 μM against several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 1.58 |

| Compound B | MCF-7 | 1.84 |

| Compound C | HeLa | 2.27 |

| Compound D | HCT-116 | 4.68 |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that certain derivatives exhibited broad-spectrum antibacterial effects, particularly against Gram-negative bacteria .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound E | E. coli | High |

| Compound F | S. aureus | Moderate |

| Compound G | Pseudomonas aeruginosa | Low |

3. Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been extensively studied. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of quinazoline derivatives in animal models and found significant reductions in inflammation markers compared to control groups .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity: Many quinazoline derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.

- DNA Intercalation: Some studies suggest that quinazolines can intercalate into DNA, affecting replication and transcription processes .

- Receptor Modulation: Certain derivatives have been identified as antagonists at specific receptors, such as adenosine receptors, which play roles in cancer progression and inflammation .

Q & A

Q. Basic: What are the key considerations for designing a synthetic route for 5-Cyanoquinazoline?

Answer:

Synthetic route design requires evaluating reaction feasibility, regioselectivity, and functional group compatibility.

- Step 1: Start with quinazoline derivatives as precursors. The cyano group (-CN) can be introduced via nucleophilic substitution or palladium-catalyzed cyanation .

- Step 2: Optimize solvent systems (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for cross-coupling reactions).

- Step 3: Monitor reaction progress using TLC/HPLC and confirm product identity via -NMR (e.g., characteristic aromatic proton shifts at δ 8.5–9.0 ppm) and LC-MS .

- Data Consideration: Tabulate yields under varying conditions (e.g., temperature, catalyst loading) to identify optimal parameters.

Q. Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from impurities, solvent effects, or tautomerism.

- Methodology:

- Replicate Experiments: Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation .

- Advanced Spectroscopy: Use -NMR to confirm cyano group presence (δ ~110–120 ppm) or X-ray crystallography to resolve structural ambiguities.

- Computational Validation: Compare experimental NMR shifts with DFT-simulated spectra (e.g., Gaussian or ORCA software) .

- Example: A 2020 study resolved conflicting -NMR data for a this compound analog by identifying a solvent-dependent keto-enol tautomer .

Q. Basic: What strategies ensure reproducibility in this compound biological assays?

Answer:

Reproducibility hinges on standardized protocols and controls:

- Step 1: Validate compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions with serial dilution in PBS) .

- Step 2: Include positive controls (e.g., known kinase inhibitors for EGFR inhibition assays) and triplicate technical replicates.

- Step 3: Document all parameters (e.g., incubation time, temperature, cell passage number) to align with MIAME or ARRIVE guidelines .

Q. Advanced: How can structure-activity relationship (SAR) studies for this compound be optimized?

Answer:

SAR optimization requires systematic variation of substituents and computational modeling:

- Step 1: Synthesize derivatives with modifications at positions 2, 4, and 6 of the quinazoline core.

- Step 2: Screen for bioactivity (e.g., IC values in kinase assays) and correlate with steric/electronic parameters (e.g., Hammett constants, logP).

- Step 3: Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR) and validate via mutagenesis studies .

- Case Study: A 2022 study linked 6-fluoro substitution in this compound to enhanced EGFR affinity (IC = 12 nM vs. 45 nM for parent compound) .

Q. Basic: What literature search strategies are effective for this compound research?

Answer:

Leverage academic databases and structured keyword frameworks:

- Step 1: Use PubMed/Scopus with Boolean queries:

("this compound" OR "quinazoline derivatives") AND ("synthesis" OR "kinase inhibition"). - Step 2: Filter by citation count (Google Scholar) and recent publications (last 5 years) .

- Step 3: Track references in high-impact reviews (e.g., Journal of Medicinal Chemistry) and patent databases (e.g., USPTO) for industrial applications .

Q. Advanced: How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound-based therapeutics?

Answer:

Discrepancies often stem from pharmacokinetic (PK) limitations or off-target effects.

- Methodology:

- PK/PD Modeling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites (e.g., cytochrome P450-mediated oxidation).

- Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA) .

- Example: A 2023 study attributed reduced in vivo efficacy of a this compound analog to rapid hepatic glucuronidation .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanogen bromide) .

- Waste Disposal: Neutralize cyanide-containing byproducts with FeSO before disposal .

Q. Advanced: How can machine learning (ML) accelerate this compound drug discovery?

Answer:

ML models predict bioactivity, toxicity, and synthetic accessibility:

- Step 1: Curate datasets (e.g., ChEMBL, PubChem) with structural descriptors (Morgan fingerprints, molecular weight).

- Step 2: Train models (e.g., random forest, graph neural networks) to predict EGFR inhibition or ADMET properties.

- Step 3: Validate top hits via synthesis and assay .

- Case Study: A 2024 ML model identified this compound analogs with 78% accuracy in predicting hERG channel safety .

Propiedades

IUPAC Name |

quinazoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZNJYOCOUQAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.